molecular formula C26H27NO3 B15192395 N-Benzyldefluoroparoxetine CAS No. 105813-40-9

N-Benzyldefluoroparoxetine

Cat. No.: B15192395
CAS No.: 105813-40-9
M. Wt: 401.5 g/mol
InChI Key: UMGXHHAKAJMOIQ-UPVQGACJSA-N
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Chemical Reactions Analysis

N-Benzyldefluoroparoxetine undergoes various chemical reactions, including:

Scientific Research Applications

N-Benzyldefluoroparoxetine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Benzyldefluoroparoxetine is similar to that of paroxetine. It primarily acts by inhibiting the reuptake of serotonin in the brain, thereby increasing the levels of serotonin available in the synaptic cleft. This action is mediated through its binding to the serotonin transporter (SERT), preventing the reabsorption of serotonin into the presynaptic neuron . The compound may also interact with other molecular targets and pathways, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

N-Benzyldefluoroparoxetine can be compared to other SSRIs and related compounds, such as:

    Paroxetine: The parent compound, widely used as an antidepressant.

    Fluoxetine: Another SSRI with a similar mechanism of action but different chemical structure.

    Sertraline: An SSRI with a distinct structure and pharmacokinetic profile.

    Citalopram: Known for its high selectivity for the serotonin transporter .

This compound is unique due to its specific structural modifications, which may confer different pharmacological properties and potential therapeutic benefits .

Properties

CAS No.

105813-40-9

Molecular Formula

C26H27NO3

Molecular Weight

401.5 g/mol

IUPAC Name

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-1-benzyl-4-phenylpiperidine

InChI

InChI=1S/C26H27NO3/c1-3-7-20(8-4-1)16-27-14-13-24(21-9-5-2-6-10-21)22(17-27)18-28-23-11-12-25-26(15-23)30-19-29-25/h1-12,15,22,24H,13-14,16-19H2/t22-,24-/m0/s1

InChI Key

UMGXHHAKAJMOIQ-UPVQGACJSA-N

Isomeric SMILES

C1CN(C[C@H]([C@@H]1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5

Canonical SMILES

C1CN(CC(C1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5

Origin of Product

United States

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